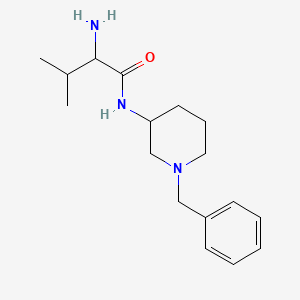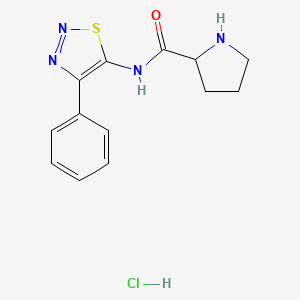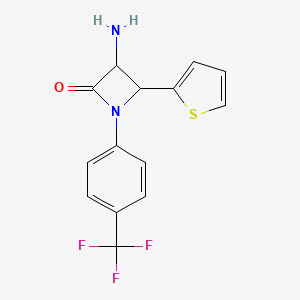
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzylpiperidine moiety, and a methylbutanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of benzylamine with piperidine under specific conditions to form the benzylpiperidine moiety. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-N-phenethylbenzamides: These compounds have similar structural features but differ in their specific functional groups and biological activities.
2-Amino-N-(aryl) benzimidamides: These compounds share the amino and benzyl groups but have different core structures.
Uniqueness
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-3-methylbutanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-amino-N-(1-benzylpiperidin-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21) |
Clé InChI |
ZHIKMZFDHZAZOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)

![6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride](/img/structure/B14785955.png)
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)


![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)





![3-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]methoxy}benzaldehyde](/img/structure/B14786005.png)
